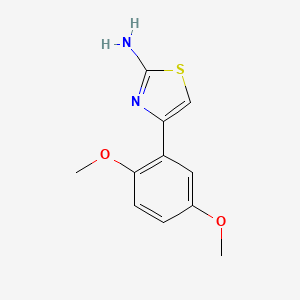

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Descripción

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Propiedades

IUPAC Name |

4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGVKHSZIMCUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350187 | |

| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74605-12-2 | |

| Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Aryl Thioureas

- Starting Materials: Commercially available aniline derivatives, specifically 2,5-dimethoxyaniline.

- Reaction: Condensation of the aniline derivative with carbon disulfide in the presence of a base such as triethylamine at room temperature yields dithiocarbamates in high yields (80–96%).

- Conversion: These dithiocarbamates are then treated with iodine in ethyl acetate at 0°C, followed by reaction with ammonium hydroxide to afford aryl thioureas.

This one-pot method is efficient and provides key intermediates for thiazole ring formation.

Preparation of α-Bromoacetophenones

- Starting Materials: Commercial acetophenones substituted with the desired aryl group.

- Reaction: α-Bromination using copper(II) bromide in refluxing chloroform-ethyl acetate mixture produces α-bromoacetophenones with yields ranging from 75% to 95%.

These α-bromoacetophenones serve as electrophilic partners in the subsequent cyclization step.

Cyclization to Form 1,3-Thiazole Ring

- Reaction: The α-bromoacetophenones are reacted with the aryl thioureas in ethanol under microwave irradiation (150 W, 80°C) for approximately 5 minutes.

- Outcome: This rapid cyclization yields the target 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine and related derivatives without the need for catalysts.

Microwave-assisted synthesis significantly reduces reaction time and improves yields, making it a preferred method in modern synthetic organic chemistry.

Post-Synthetic Modifications (Optional)

- Methylation of the amino group using methyl iodide in anhydrous DMF.

- Acetylation using acetic anhydride.

These modifications can tailor the biological activity and physicochemical properties of the compound.

Summary of Synthetic Steps in Table Format

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,5-Dimethoxyaniline + CS2 + Triethylamine (RT) | Dithiocarbamate intermediate | 80–96 | Base-mediated condensation |

| 2 | Dithiocarbamate + Iodine (0°C) + NH4OH | Aryl thiourea | High | One-pot synthesis |

| 3 | Acetophenone derivative + CuBr2 (reflux) | α-Bromoacetophenone | 75–95 | α-Bromination step |

| 4 | Aryl thiourea + α-Bromoacetophenone + EtOH (Microwave, 80°C, 5 min) | This compound | Moderate to high | Cyclization to thiazole ring |

| 5 | Optional methylation/acetylation | Derivatives | Variable | Post-synthetic modification |

Research Findings and Analytical Data

- The synthesized compounds, including this compound, have been characterized by standard spectroscopic methods (NMR, MS, IR) confirming the structure.

- Microwave-assisted cyclization notably enhances reaction efficiency and yield.

- The amino group at the 2-position is critical for biological activity, influencing binding interactions in target proteins such as tubulin.

- Molecular docking studies show that the 2,5-dimethoxyphenyl substituent interacts favorably within hydrophobic pockets, enhancing compound stability and activity.

Additional Notes on Solvents and Conditions

- Common solvents include ethanol and ethyl acetate for condensation and cyclization steps.

- Reactions are typically performed under mild temperatures (room temperature for thiourea formation, reflux or microwave heating for cyclization).

- Triethylamine is used as a base to facilitate thiourea formation and stabilize intermediates.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. The compound has been shown to inhibit various bacterial strains effectively.

Table 1: Antimicrobial Activity of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Other thiazole derivatives | Escherichia coli | 16 µg/mL |

| Other thiazole derivatives | Pseudomonas aeruginosa | 64 µg/mL |

The compound appears to disrupt essential cellular processes in bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. A study highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Tubulin Inhibition

A series of thiazole-based compounds were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Industrial Applications

In addition to its biological activities, this compound serves as a building block for synthesizing more complex thiazole derivatives. It is also utilized in the development of new materials and as a precursor for dyes and pigments.

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the presence of the thiazole ring and the 2,5-dimethoxyphenyl group are believed to play crucial roles in its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar 2,5-dimethoxyphenyl group.

DOB (2,5-dimethoxy-4-bromoamphetamine): Another psychedelic compound with structural similarities.

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar aromatic structure.

Uniqueness

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other compounds with similar aromatic structures

Actividad Biológica

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 2,5-dimethoxyphenyl group. This unique structure is believed to contribute to its diverse biological activities. The presence of methoxy groups can enhance lipophilicity and influence interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound may interact with specific molecular targets such as enzymes or receptors involved in microbial growth inhibition. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting essential cellular processes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| N-(2-methylphenyl)-1,3-thiazol-2-amine | Escherichia coli | 16 µg/mL |

| N-(4-chlorophenyl)-1,3-thiazol-2-amine | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable study demonstrated that compounds similar to this compound exhibited moderate antiproliferative activity against various cancer cell lines. For example, in vitro tests revealed IC50 values ranging from 0.36 to 0.86 µM for certain derivatives in human cancer cell lines .

Mechanism of Action

The mechanism of action for the anticancer activity of these compounds often involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells . Molecular docking studies suggest that these compounds may bind to the colchicine site on tubulin, further elucidating their mechanism.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SGC-7901 | 0.36 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | MCF-7 | 0.86 |

| N-(4-bromophenyl)-1,3-thiazol-2-amine | HCT116 | 0.50 |

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives as multitarget agents in cancer therapy. For instance, a study published in Molecules evaluated a series of thiazole-based compounds for their ability to inhibit cancer cell proliferation and induce apoptosis through various pathways .

Another research article focused on the synthesis and evaluation of new heteroaryl(aryl) thiazole derivatives reported promising results in terms of their cytotoxic effects against several cancer cell lines . The findings emphasize the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 2,5-dimethoxybenzaldehyde with thiourea derivatives in the presence of iodine or sulfuric acid as catalysts, followed by purification via recrystallization (e.g., acetone or ethanol). Purity validation requires HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR) to confirm the absence of byproducts like unreacted thiourea or dimerized intermediates .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and thiazole ring protons (δ 7.8–8.2 ppm).

- IR Spectroscopy : Confirms NH₂ stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the planar thiazole ring) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use in vitro antimicrobial or anticancer assays. For example:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

- Include positive controls (e.g., ampicillin for antimicrobials, cisplatin for anticancer) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products in the synthesis?

- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables:

- Factors : Temperature (80–120°C), catalyst concentration (5–15 mol%), solvent polarity (toluene vs. DMF).

- Response : Yield (%) and purity (HPLC). Computational tools like quantum chemical calculations (DFT) can predict optimal transition states and solvent effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using analogues from crystallographic databases .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity with electron-donating groups) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes.

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with thiazole NH₂) using Schrödinger Suite .

Q. What advanced analytical techniques clarify decomposition pathways under storage conditions?

- Methodological Answer :

- LC-MS/MS : Detect degradation products (e.g., oxidation of methoxy groups to quinones).

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >150°C).

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor changes via XRD to detect crystallinity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.